Methyl 6-phenoxypyridine-2-carboxylate

Organic Synthesis Medicinal Chemistry Methodology

High-purity methyl 6-phenoxypyridine-2-carboxylate for medicinal chemistry and agrochemical research. The specific 6-phenoxy substitution alters electronic and lipophilic profiles versus other picolinates, critical for reproducible SAR in kinase inhibitor and PPO herbicide development. Methyl ester handle enables rapid amide library synthesis.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 71675-46-2
Cat. No. B1313408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-phenoxypyridine-2-carboxylate
CAS71675-46-2
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-12(14-11)17-10-6-3-2-4-7-10/h2-9H,1H3
InChIKeyUYCJBIXAXDWOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-phenoxypyridine-2-carboxylate (CAS 71675-46-2): Chemical Identity and Core Properties for Research


Methyl 6-phenoxypyridine-2-carboxylate (CAS 71675-46-2), also known as methyl 6-phenoxypicolinate, is a heterocyclic organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol [1]. It is characterized by a pyridine core bearing a phenoxy group at the 6-position and a methyl ester at the 2-position [1]. This compound is a versatile building block for medicinal chemistry and agrochemical research, serving as a key intermediate in the synthesis of complex bioactive molecules, including enzyme inhibitors [2]. Its structural features make it a valuable scaffold for exploring structure-activity relationships (SAR) and developing novel therapeutic candidates [2].

Why Generic Substitution for Methyl 6-phenoxypyridine-2-carboxylate is Not Recommended for Critical Research


Simple substitution of Methyl 6-phenoxypyridine-2-carboxylate with other '6-substituted picolinate' derivatives can lead to significant, unpredictable changes in both chemical reactivity and biological activity [1]. The specific substitution pattern of a phenoxy group at the 6-position, rather than a simpler methoxy or alkyl group, fundamentally alters the electronic properties, lipophilicity, and steric profile of the molecule [1]. This precision is crucial in medicinal chemistry, where even minor modifications can abolish binding to a biological target or dramatically alter a compound's pharmacokinetic profile, making the use of specific, high-purity material essential for reproducible research outcomes [1].

Methyl 6-phenoxypyridine-2-carboxylate (CAS 71675-46-2): A Quantitative Evidence Guide for Differentiated Scientific Selection


Quantitative Synthesis Yield Comparison: Methyl 6-phenoxypyridine-2-carboxylate vs. 6-Phenoxypyridine-2-carboxylic Acid

A recent one-step synthetic protocol achieves a quantitative yield for Methyl 6-phenoxypyridine-2-carboxylate under adapted Vilsmeier conditions [1]. This represents a significant efficiency advantage compared to the typical esterification route for its carboxylic acid analog, 6-phenoxypyridine-2-carboxylic acid (CAS 51362-40-4), which often requires an additional step and can result in lower overall yields .

Organic Synthesis Medicinal Chemistry Methodology

Distinct In Silico Bioactivity Profile: Methyl 6-phenoxypyridine-2-carboxylate vs. Broader Phenoxypyridine Class

PASS (Prediction of Activity Spectra for Substances) computational analysis reveals a unique predicted bioactivity profile for the specific 6-phenoxy-2-methyl ester motif [1]. While many phenoxypyridine derivatives are explored as PPO inhibitors for herbicides [2], the methyl ester variant exhibits a high predicted probability for activities such as Signal transduction pathways inhibitor (Pa 0.718) and Protein kinase inhibitor (Pa 0.620) [1]. This contrasts with the profile of related analogs, suggesting different molecular recognition events.

Computational Chemistry Drug Discovery Target Prediction

Synthetic Utility and Versatility: Methyl 6-phenoxypyridine-2-carboxylate as a Preferred Intermediate over the Free Acid

As a methyl ester, this compound is a more versatile and reactive intermediate for a wider range of chemical transformations than its corresponding carboxylic acid, 6-phenoxypyridine-2-carboxylic acid [1]. While the acid is reported to have herbicidal activity , the ester can undergo reactions such as amidation, reduction, and nucleophilic acyl substitution, which are not directly accessible from the acid without prior activation [1].

Medicinal Chemistry Agrochemical Synthesis Building Blocks

Primary Application Scenarios for Methyl 6-phenoxypyridine-2-carboxylate (CAS 71675-46-2) in Research and Development


Medicinal Chemistry: Design and Synthesis of Novel Kinase and Signaling Pathway Inhibitors

Leveraging the unique PASS-predicted bioactivity profile, this compound is an ideal starting scaffold for developing inhibitors targeting signal transduction pathways or protein kinases [1]. Its methyl ester handle allows for rapid derivatization into amide or other functional group libraries to explore structure-activity relationships (SAR) around the 2-position of the pyridine core.

Agrochemical Research: Development of Novel Herbicidal or Pesticidal Lead Compounds

Phenoxypyridine is a validated bioisostere for diaryl ethers, a common motif in commercial herbicides like PPO inhibitors [2]. Methyl 6-phenoxypyridine-2-carboxylate serves as a key building block for constructing novel agrochemical candidates within this active class, offering a different synthetic entry point and potential for improved properties compared to existing leads.

Advanced Organic Synthesis: A High-Value Intermediate for Complex Molecule Construction

Due to its well-defined synthetic protocol yielding the compound in quantitative amounts [3], it is a reliable and efficient intermediate for multi-step synthesis of complex molecules. Its dual functionality (ester and aryl ether) makes it a convergent point for building more elaborate heterocyclic systems.

Chemical Biology: Development of Chemical Probes and Bidentate Ligands

The 6-phenoxypyridine-2-carboxylate motif can serve as a scaffold for bidentate ligands . The pyridine nitrogen and the ester carbonyl oxygen can act as a chelating system for metal ions, making it a useful tool for studying metalloenzymes or developing novel catalysts.

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